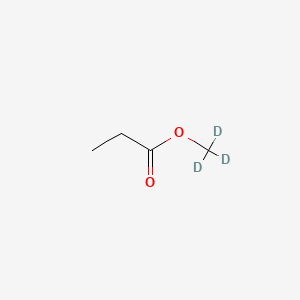
Methyl Tetracosanoate-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl Tetracosanoate-D3, also known as methyl lignocerate, is a deuterium-labeled compound with the molecular formula C25H47D3O2. It is a methyl ester of tetracosanoic acid, a long-chain fatty acid. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various applications.
准备方法
Synthetic Routes and Reaction Conditions
Methyl Tetracosanoate-D3 can be synthesized through the esterification of tetracosanoic acid with methanol in the presence of a deuterium source. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-quality this compound suitable for research and commercial applications.
化学反应分析
Types of Reactions
Methyl Tetracosanoate-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetracosanoic acid.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: Tetracosanoic acid
Reduction: Tetracosanol
Substitution: Various substituted derivatives depending on the reagents used
科学研究应用
Methyl Tetracosanoate-D3 is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry for the analysis of fatty acids and their derivatives.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of fatty acids in biological systems.
Medicine: Investigated for its potential role in the study of lipid metabolism disorders and the development of therapeutic agents.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
作用机制
The mechanism of action of Methyl Tetracosanoate-D3 involves its incorporation into lipid metabolic pathways. As a deuterium-labeled compound, it allows researchers to track its metabolic fate and interactions within biological systems. The molecular targets and pathways involved include fatty acid synthesis, elongation, and degradation processes.
相似化合物的比较
Similar Compounds
Methyl Behenate: A methyl ester of behenic acid, used in similar applications for its long-chain fatty acid properties.
Methyl Palmitate: A methyl ester of palmitic acid, commonly used in lipid research.
Methyl Stearate: A methyl ester of stearic acid, utilized in various industrial and research applications.
Uniqueness
Methyl Tetracosanoate-D3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where accurate quantification and analysis of fatty acid metabolism are required.
属性
分子式 |
C4H8O2 |
|---|---|
分子量 |
91.12 g/mol |
IUPAC 名称 |
trideuteriomethyl propanoate |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3/i2D3 |
InChI 键 |
RJUFJBKOKNCXHH-BMSJAHLVSA-N |
手性 SMILES |
[2H]C([2H])([2H])OC(=O)CC |
规范 SMILES |
CCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


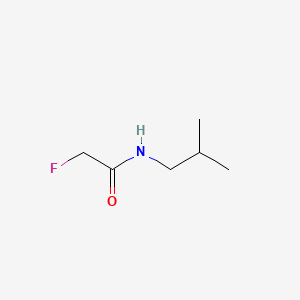

![(2S,3S,4S,5R)-6-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13416503.png)

![N-[8-[[[[3-(aminomethyl)phenyl]methyl]amino]carbonyl]-2-(3-methylphenyl)imidazo[1,2-a]pyridin-3-yl]glycine Methyl Ester](/img/structure/B13416512.png)


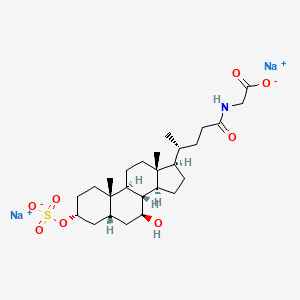
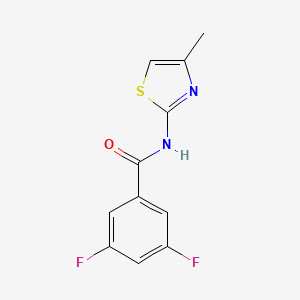
![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)
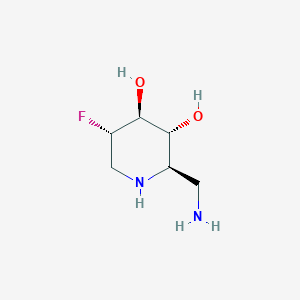
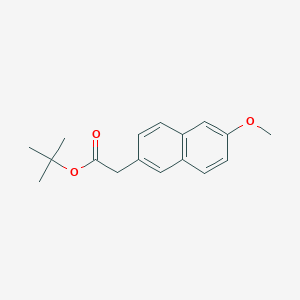
![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)
